Synthesis Yield and Purity of AHNA as the Key Polybenzimidazole Monomer Intermediate vs. Direct Precursor AHNBA
In the optimized synthetic route to the PBI monomer DAHBA, the target compound AHNA is obtained via acid hydrolysis of its acetyl-protected precursor AHNBA. AHNA is isolated with a step yield of 79.5% and an HPLC purity of 99.21%, representing a net increase in purity of 1.93 percentage points after deprotection [1]. This high purity is prerequisite for subsequent catalytic reduction to DAHBA, where impurities in AHNA directly reduce DAHBA quality and polymerization efficiency.
| Evidence Dimension | Synthetic step yield and product purity |
|---|---|
| Target Compound Data | AHNA: yield 79.5% (from AHNBA), purity 99.21% |
| Comparator Or Baseline | AHNBA (4-acetamido-2-hydroxy-5-nitrobenzoic acid): overall yield from ASA 70.9%, purity 97.28% |
| Quantified Difference | AHNA purity exceeds AHNBA precursor purity by 1.93 percentage points; step yield 79.5% |
| Conditions | AHNBA hydrolysis in aqueous HCl under reflux for 4 h; purity determined by HPLC [1] |
Why This Matters
Procurement of AHNA meeting this purity specification (≥99% by HPLC) is critical for reproducible synthesis of DAHBA monomer; lower-purity AHNA introduces side products that compromise PBI fiber mechanical and thermal properties.
- [1] He, W., Jin, N., Chen, H., Mao, T. Research on synthesis of 4,5-diamino-2-hydroxybenzoic acid. Chemical Industry and Engineering Progress, 2017, 36(03), 1059-1066. DOI: 10.16085/j.issn.1000-6613.2017.03.039. View Source
